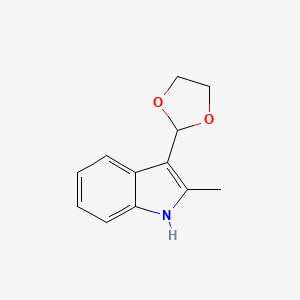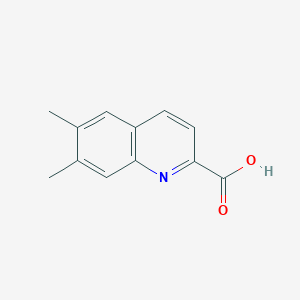![molecular formula C12H13NO2 B11896320 2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
2H-Spiro[benzofuran-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Spiro[benzofuran-3,4’-piperidin]-2-one: is a heterocyclic compound that features a spiro linkage between a benzofuran and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[benzofuran-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a five-step synthesis route has been reported, yielding the compound with an overall efficiency of 47% . The process involves selective and sequential derivatization of amino and aryl bromide functional groups .
Industrial Production Methods
While specific industrial production methods for 2H-Spiro[benzofuran-3,4’-piperidin]-2-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2H-Spiro[benzofuran-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine
- 2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride
Uniqueness
What sets 2H-Spiro[benzofuran-3,4’-piperidin]-2-one apart from similar compounds is its specific spiro linkage and the resulting three-dimensional structure. This unique configuration can lead to distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1-benzofuran-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C12H13NO2/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11/h1-4,13H,5-8H2 |
InChI Key |
IXPNINVKWCBKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




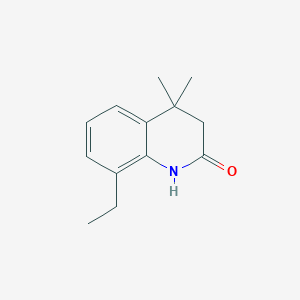



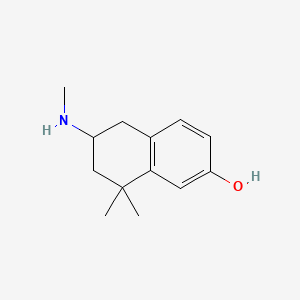

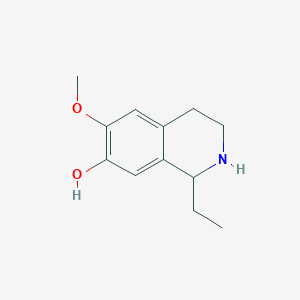
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
